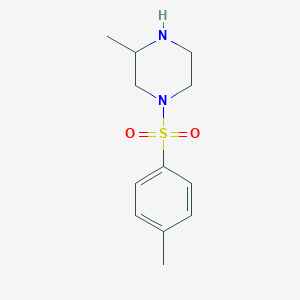

3-Methyl-1-(toluene-4-sulfonyl)-piperazine

Vue d'ensemble

Description

3-Methyl-1-(toluene-4-sulfonyl)-piperazine is an organic compound that belongs to the class of piperazines Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(toluene-4-sulfonyl)-piperazine typically involves the reaction of piperazine with toluene-4-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and reduce production costs. The use of continuous flow reactors and automated purification systems can further streamline the production process, ensuring consistent quality and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

3-Methyl-1-(toluene-4-sulfonyl)-piperazine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can be reduced to form different derivatives with altered functional groups.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and nucleophiles like amines or thiols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions include substituted piperazines, oxidized derivatives like aldehydes and carboxylic acids, and reduced derivatives with modified functional groups.

Applications De Recherche Scientifique

3-Methyl-1-(toluene-4-sulfonyl)-piperazine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of 3-Methyl-1-(toluene-4-sulfonyl)-piperazine involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with biological macromolecules, while the piperazine ring can interact with various receptors and enzymes. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(Toluene-4-sulfonyl)-piperazine: Lacks the methyl group, which may affect its chemical reactivity and biological activity.

3-Methyl-1-(benzene-4-sulfonyl)-piperazine: Similar structure but with a benzene sulfonyl group instead of toluene, which can influence its properties.

1-(Toluene-4-sulfonyl)-4-methyl-piperazine: The methyl group is positioned differently, which can alter its reactivity and interactions.

Uniqueness

3-Methyl-1-(toluene-4-sulfonyl)-piperazine is unique due to the specific positioning of the methyl and sulfonyl groups, which can significantly influence its chemical properties and potential applications. The combination of these functional groups provides a distinct profile that can be leveraged in various scientific and industrial applications.

Activité Biologique

3-Methyl-1-(toluene-4-sulfonyl)-piperazine (MTSP) is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and possible therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of MTSP is C₁₂H₁₈N₂O₂S, characterized by a piperazine ring substituted with a methyl group and a toluene-4-sulfonyl moiety. The sulfonyl group enhances the compound's reactivity, potentially influencing its pharmacological effects. The compound is noted for its unique structural features, which may enable interactions with various biological targets.

Biological Activity

Research indicates that MTSP may exhibit several biological activities, although many findings remain preliminary and warrant further investigation. Some key areas of interest include:

- Neurotransmitter Interaction : MTSP has been studied for its potential effects on neurotransmitter systems, suggesting possible applications in treating central nervous system disorders. The exact mechanisms of action are still under exploration, but it is believed that MTSP may modulate enzyme activity or receptor interactions.

- Enzyme Inhibition : There are indications that MTSP could inhibit specific enzymes, similar to compounds like myxochelin A, which acts as a potent inhibitor of human 5-lipoxygenase (5-LO). If MTSP shares similar properties, it might reduce leukotriene production and exhibit anti-inflammatory effects.

Synthesis and Structural Analysis

MTSP can be synthesized through various methods, often as an intermediate in the preparation of more complex molecules. Its synthesis has been reported in several scientific publications, highlighting the compound's versatility in drug development .

Interaction Studies

Studies have focused on the binding affinity of MTSP to specific receptors or enzymes. Understanding these interactions is crucial for elucidating the compound's mechanisms of action and potential therapeutic effects. For instance, comparative studies with structurally similar compounds have shown that modifications to the piperazine ring can significantly influence biological activity .

Comparative Analysis with Similar Compounds

The following table summarizes some compounds that share structural similarities with MTSP and their key features:

| Compound Name | Structure Description | Key Features |

|---|---|---|

| 3-Phenyl-1-(toluene-4-sulfonyl)-piperazine | Piperazine ring with phenyl and sulfonyl groups | Similar substitution pattern but lacks the methyl group |

| 3-Methyl-1-(toluene-4-sulfonyl)-1H-indol-2-ylmethanol | Indole ring instead of piperazine | Different heterocyclic structure |

| 1-(4-Methoxyphenyl)-3-phenyl-3-(toluene-4-sulfonyl)-propan-1-one | Propanone structure | Different functional groups affecting reactivity |

Future Directions in Research

Given the preliminary nature of current findings regarding MTSP's biological activity, further research is essential. Future studies should focus on:

- In Vivo Studies : Conducting animal models to assess the therapeutic potential and safety profile of MTSP.

- Mechanistic Studies : Detailed investigations into the specific molecular pathways affected by MTSP to better understand its pharmacodynamics.

- Clinical Trials : If preclinical studies yield promising results, advancing to clinical trials could establish MTSP's efficacy and safety in humans.

Propriétés

IUPAC Name |

3-methyl-1-(4-methylphenyl)sulfonylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2S/c1-10-3-5-12(6-4-10)17(15,16)14-8-7-13-11(2)9-14/h3-6,11,13H,7-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVFXTJXVCJULLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70444452 | |

| Record name | 3-METHYL-1-(TOLUENE-4-SULFONYL)-PIPERAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178624-90-3 | |

| Record name | 3-METHYL-1-(TOLUENE-4-SULFONYL)-PIPERAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.